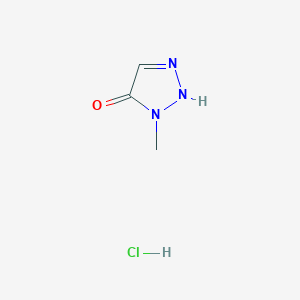

3-Methyl-2H-triazol-4-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

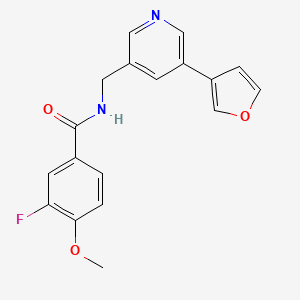

“3-Methyl-2H-triazol-4-one;hydrochloride”, also known as MET, is a white crystalline powder. It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis

The molecular formula of “this compound” is C3H6ClN3O and its molecular weight is 135.55. Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A Cu-catalyzed annulation reaction of azirines and aryldiazonium salts provides fully substituted N2 -aryl-1,2,3-triazoles .Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder. More specific physical and chemical properties are not available in the current literature.科学的研究の応用

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles have garnered significant attention in drug discovery due to their privileged structure motif. Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance:

Organic Synthesis and Click Chemistry

The 1,2,3-triazole scaffold is versatile and amenable to various synthetic approaches. Notably, the click chemistry approach has gained prominence for its straightforward methodology. Researchers use 1,2,3-triazoles as key building blocks in the synthesis of complex organic molecules .

Polymer Chemistry and Materials Science

1,2,3-Triazoles find applications in polymer chemistry and materials science. Their high chemical stability, aromatic character, and hydrogen bonding ability make them suitable for incorporation into polymers and materials. Researchers explore their use in designing novel materials with specific properties .

Supramolecular Chemistry and Bioconjugation

Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-Triazoles participate in host-guest interactions, self-assembly, and molecular recognition. Additionally, they serve as bioconjugation tools for linking biomolecules (e.g., proteins, nucleic acids) to other entities, enabling targeted drug delivery and diagnostics .

Fluorescent Imaging and Chemical Biology

Researchers utilize 1,2,3-triazoles as fluorescent probes for imaging biological processes. These probes can selectively bind to specific targets, allowing visualization of cellular events. Their compatibility with biological systems makes them valuable tools in chemical biology research .

Other Applications

Beyond the mentioned fields, 1,2,3-triazoles also find use in:

作用機序

The anticancer activity of triazole compounds is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . In addition, some triazole derivatives have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

In terms of pharmacokinetics, triazoles are known to bind readily in the biological system with a variety of enzymes and receptors, which contributes to their versatile biological activities . .

将来の方向性

Triazole compounds have gained much attention in the scientific community due to their vast applications in various fields of research and industry . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, future research may focus on the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .

特性

IUPAC Name |

3-methyl-2H-triazol-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c1-6-3(7)2-4-5-6;/h2,5H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBTQJDICKGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137268-31-6 |

Source

|

| Record name | 1-methyl-1H-1,2,3-triazol-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)

![Cyclopropyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712643.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)

![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)